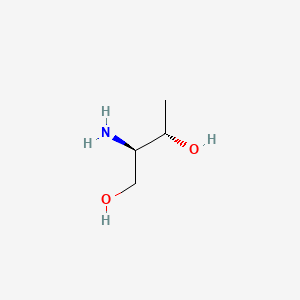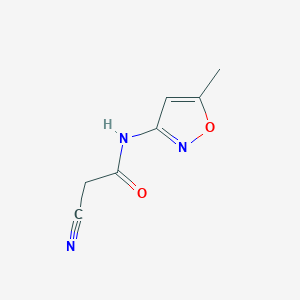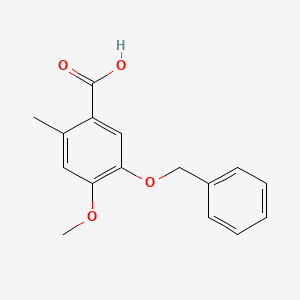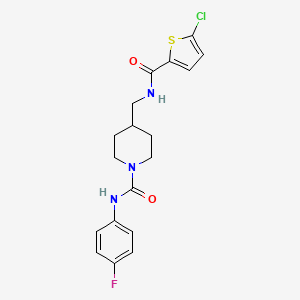![molecular formula C18H22BrN3O B2625370 5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine CAS No. 2415452-45-6](/img/structure/B2625370.png)
5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine is a chemical compound with potential pharmacological applications. It is a pyrimidine derivative that has been synthesized and studied for its biological activity.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine is not fully understood. However, it is believed to act through the inhibition of certain enzymes or proteins involved in cellular processes such as DNA replication or cell signaling. This inhibition can lead to the death of cancer cells or the prevention of disease progression in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have selective cytotoxicity against certain types of cancer cells, while sparing normal cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine in lab experiments include its potential as a selective cytotoxic agent against cancer cells and its neuroprotective effects. However, its mechanism of action is still not fully understood, and further research is needed to determine its full potential as a therapeutic agent.
Direcciones Futuras
For research on 5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine include further studies on its mechanism of action, as well as its potential use in combination therapies for cancer or neurological disorders. It may also be studied for its potential use as a diagnostic tool for certain types of cancer. Additionally, further optimization of the synthesis method may lead to improved yields and purity of the product.
Métodos De Síntesis
The synthesis of 5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine involves the reaction of 2-amino-5-bromopyrimidine with 1-(3-phenylpropyl)piperidin-4-ol in the presence of a coupling agent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with a brominating agent. This synthetic route has been optimized for high yield and purity of the product.
Aplicaciones Científicas De Investigación
5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine has been studied for its potential pharmacological applications. It has been shown to have activity against certain types of cancer cells, as well as potential use in the treatment of neurological disorders such as Alzheimer's disease. It has also been studied for its potential use as a diagnostic tool for certain types of cancer.
Propiedades
IUPAC Name |
5-bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c19-16-13-20-18(21-14-16)23-17-8-11-22(12-9-17)10-4-7-15-5-2-1-3-6-15/h1-3,5-6,13-14,17H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJUUHKDWUWOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2625290.png)

amine](/img/structure/B2625293.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625298.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2625299.png)

![N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide](/img/structure/B2625301.png)

![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2625309.png)
![N-(3-Hydroxypyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2625310.png)